ethyl 6-amino-5-cyano-2-ethyl-4-(4-ethylphenyl)-4H-pyran-3-carboxylate
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Overview
Description
Ethyl 6-amino-5-cyano-2-ethyl-4-(4-ethylphenyl)-4H-pyran-3-carboxylate is a complex organic compound that belongs to the pyran family This compound is characterized by its unique structure, which includes an amino group, a cyano group, and an ethylphenyl group attached to a pyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-amino-5-cyano-2-ethyl-4-(4-ethylphenyl)-4H-pyran-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with aromatic aldehydes in the presence of ammonium acetate. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the pyran ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-amino-5-cyano-2-ethyl-4-(4-ethylphenyl)-4H-pyran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The cyano group can be reduced to form amines.
Substitution: The ethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Amines and other reduced forms of the compound.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Ethyl 6-amino-5-cyano-2-ethyl-4-(4-ethylphenyl)-4H-pyran-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which ethyl 6-amino-5-cyano-2-ethyl-4-(4-ethylphenyl)-4H-pyran-3-carboxylate exerts its effects is largely dependent on its interactions with molecular targets. The amino and cyano groups can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing various biochemical pathways. The pyran ring structure also contributes to its reactivity and binding affinity.
Comparison with Similar Compounds
Ethyl 6-amino-5-cyano-2-ethyl-4-(4-ethylphenyl)-4H-pyran-3-carboxylate can be compared with other pyran derivatives, such as:
Ethyl 4-hydroxy-6-methyl-2-oxo-2H-pyran-3-carboxylate: Differing in functional groups, leading to different reactivity and applications.
Ethyl 2-amino-4,6-dimethyl-5-nitro-4H-pyran-3-carboxylate:
Properties
IUPAC Name |
ethyl 6-amino-5-cyano-2-ethyl-4-(4-ethylphenyl)-4H-pyran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-4-12-7-9-13(10-8-12)16-14(11-20)18(21)24-15(5-2)17(16)19(22)23-6-3/h7-10,16H,4-6,21H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NROYTNDREBGFGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2C(=C(OC(=C2C(=O)OCC)CC)N)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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